N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . The furan-2-ylcarbonyl group is then introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors through hydrogen bonding and π-π interactions. The furan-2-ylcarbonyl group can further enhance these interactions by providing additional binding sites . These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
- N-(furan-2-ylmethyl)-1H-indole-2-carboxamide
- N-(furan-2-ylmethyl)-1H-indole-3-carboxylate
Uniqueness
N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-2-carboxamide is unique due to the specific positioning of the furan-2-ylcarbonyl group and the ethyl linker, which can significantly influence its binding affinity and specificity towards molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[2-(furan-2-carbonylamino)ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-20-13-6-3-2-5-12(13)11-14(20)16(21)18-8-9-19-17(22)15-7-4-10-23-15/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
ZLCDFNOGFMDENQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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